

# Physicochemical properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

**Cat. No.:** B150763

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol** (CAS No: 57012-20-1). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Structure

**(1,3-Dimethyl-1H-pyrazol-5-yl)methanol** is a heterocyclic alcohol containing a pyrazole ring, which is a common scaffold in medicinal chemistry.

- IUPAC Name: **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol**
- CAS Number: 57012-20-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: CN1N=C(C)C=C1CO[\[2\]](#)
- InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical Properties

The following tables summarize the key physicochemical properties of **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol**. These properties are crucial for understanding its behavior in various chemical and biological systems.

**Table 1: General and Physical Properties**

| Property         | Value                                                 | Source(s) |
|------------------|-------------------------------------------------------|-----------|
| Molecular Weight | 126.16 g/mol                                          | [2][3]    |
| Exact Mass       | 126.079315 amu                                        | [1]       |
| Appearance       | Light yellow to yellow solid                          | [3]       |
| Density          | 1.1 ± 0.1 g/cm <sup>3</sup>                           | [1]       |
| Boiling Point    | 248.6 ± 25.0 °C at 760 mmHg<br>117-118 °C at 0.8 mmHg | [1][3]    |
| Flash Point      | 104.1 ± 23.2 °C                                       | [1]       |
| Vapor Pressure   | 0.0 ± 0.5 mmHg at 25°C                                | [1]       |
| Refractive Index | 1.543                                                 | [1]       |

**Table 2: Chemical and Computational Properties**

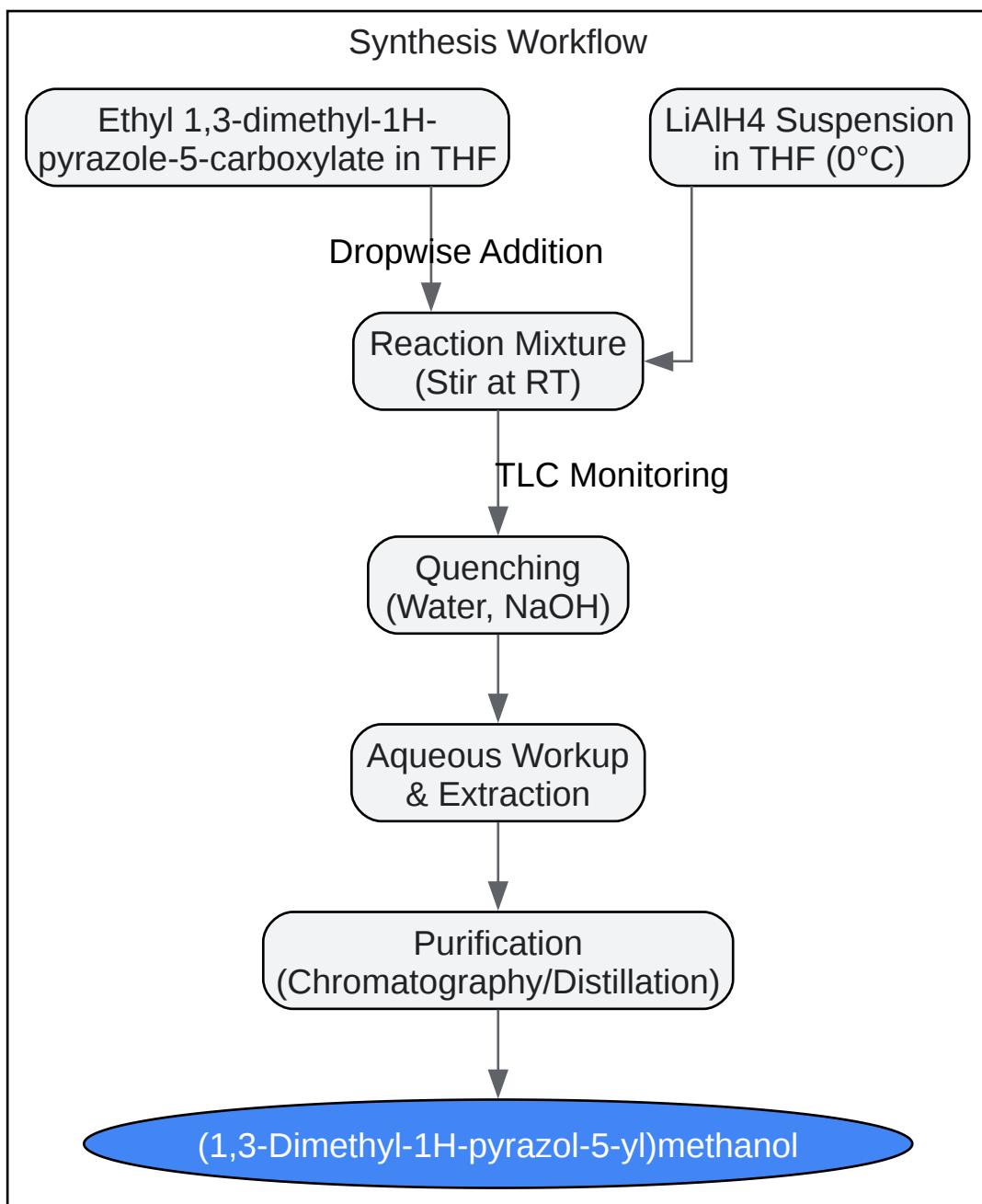
| Property                              | Value                | Source(s) |
|---------------------------------------|----------------------|-----------|
| pKa (Predicted)                       | 14.37 ± 0.10         | [3]       |
| LogP                                  | -0.56 / 0.22         | [1][2]    |
| Topological Polar Surface Area (TPSA) | 38.05 Å <sup>2</sup> | [2]       |
| Hydrogen Bond Donors                  | 1                    | [2]       |
| Hydrogen Bond Acceptors               | 3                    | [2]       |
| Rotatable Bonds                       | 1                    | [2]       |

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol** is not readily available in the provided search results, a general synthetic route can be inferred from the synthesis of similar compounds, such as the reduction of a corresponding ester.

### General Synthesis Protocol: Reduction of a Precursor Ester

This protocol outlines a plausible method for synthesizing **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol** via the reduction of its corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This method is analogous to the synthesis of similar pyrazole methanols.[\[4\]](#)


#### Materials:

- Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or Sodium borohydride ( $\text{NaBH}_4$ )
- Anhydrous tetrahydrofuran (THF) or ethanol
- Saturated aqueous sodium bicarbonate solution
- Dichloromethane
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the reducing agent (e.g.,  $\text{LiAlH}_4$ ) in anhydrous THF.
- Cooling: Cool the suspension to 0 °C using an ice bath.

- **Addition of Ester:** Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling.
- **Workup:** Filter the resulting solid and wash it with THF. Combine the organic filtrates and dry them over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol**.



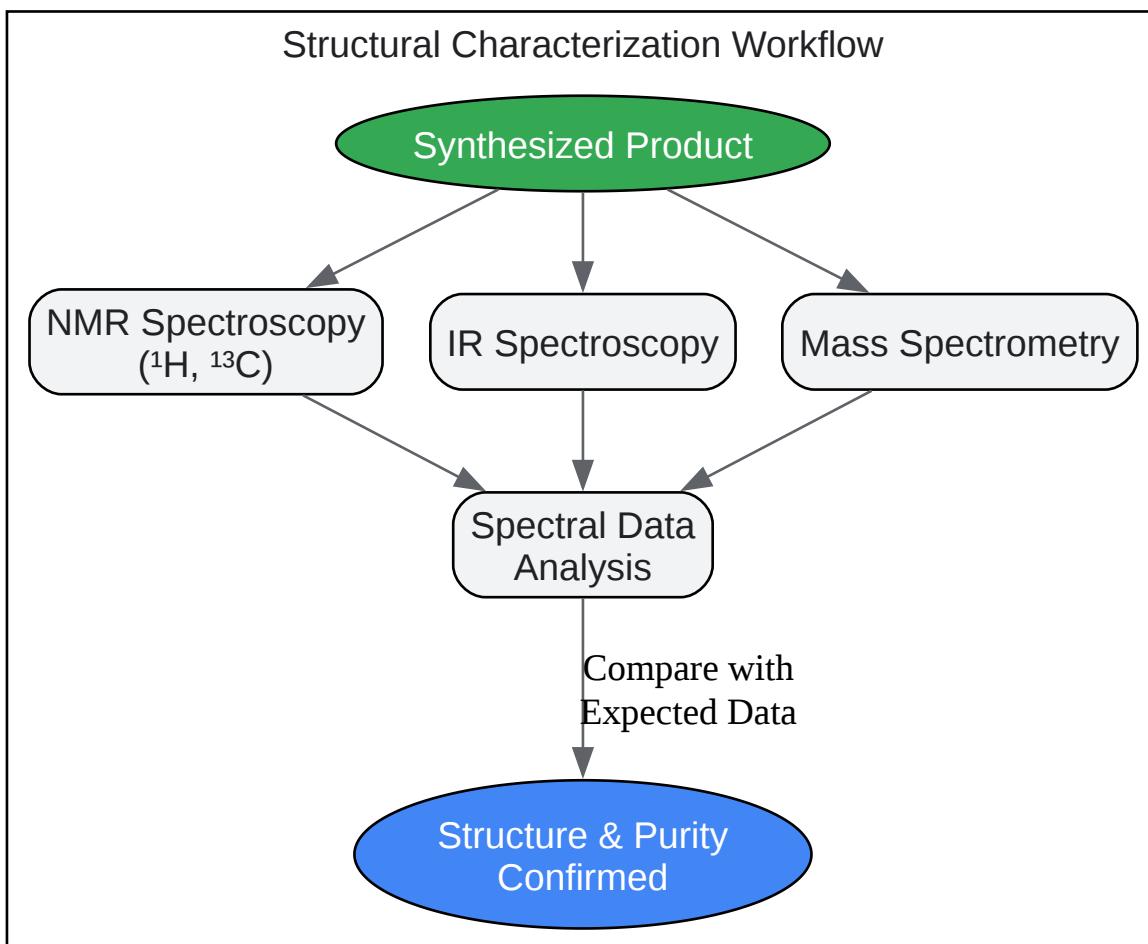
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target compound.

## Characterization Protocol

The structure and purity of the synthesized **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol** would be confirmed using standard analytical techniques.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:


- $^1\text{H}$  NMR: To confirm the presence of protons and their chemical environments. Expected signals would include singlets for the two methyl groups, a singlet for the pyrazole ring proton, a signal for the methylene ( $\text{CH}_2$ ) protons, and a broad singlet for the hydroxyl (OH) proton.
- $^{13}\text{C}$  NMR: To identify the number of unique carbon atoms in the molecule.

### 2. Infrared (IR) Spectroscopy:

- To identify characteristic functional groups. A broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  would indicate the O-H stretching of the alcohol group. C-H, C=N, and C-N stretching vibrations would also be expected.

### 3. Mass Spectrometry (MS):

- To determine the molecular weight and fragmentation pattern. The molecular ion peak  $[\text{M}]^+$  should correspond to the calculated molecular weight (126.16 g/mol ).



[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of the final product.

## Safety and Handling

- **(1,3-Dimethyl-1H-pyrazol-5-yl)methanol** is classified as an irritant.[3] It may cause irritation to the eyes, respiratory system, and skin.[1]
- Harmful if swallowed.[3]
- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid breathing dust, vapor, mist, or gas.[1]
- Storage: Store in a cool, dry place in a tightly sealed container.[1][3]

- Incompatibilities: Avoid contact with strong oxidizing agents and acids.[[1](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1,3-dimethyl-1H-pyrazol-5-yl)methanol | CAS#:57012-20-1 | Chemsr [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. (1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHANOL | 57012-20-1 [amp.chemicalbook.com]
- 4. (1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANOL CAS#: 153912-60-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150763#physicochemical-properties-of-1-3-dimethyl-1h-pyrazol-5-yl-methanol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)